molecular formula C17H12N4O3S2 B2651853 2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide CAS No. 460999-79-5

2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide

Cat. No.: B2651853
CAS No.: 460999-79-5
M. Wt: 384.43
InChI Key: JDIHYNRTHOAGOE-UHFFFAOYSA-N
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Description

2-((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl group at position 5 and a thioether-linked acetamide moiety terminating in a 4-phenylthiazol-2-yl group.

Properties

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S2/c22-14(10-26-17-21-20-15(24-17)13-7-4-8-23-13)19-16-18-12(9-25-16)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIHYNRTHOAGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced through a coupling reaction with a suitable furan derivative.

    Formation of the thiazole ring: This step involves the cyclization of a thioamide with a halogenated aromatic compound.

    Acetamide formation: The final step involves the acylation of the thiazole derivative with an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing furan and oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of furan-oxadiazole have been synthesized and tested for their ability to inhibit bacterial tyrosinase, an enzyme linked to melanin production. Some derivatives showed promising inhibition rates, suggesting potential applications in treating skin disorders or as cosmetic agents .

Anticancer Properties

Oxadiazole derivatives are known for their anticancer activities. Studies have demonstrated that compounds similar to 2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide can induce apoptosis in cancer cells. The presence of the thiazole ring enhances the bioactivity, making these compounds valuable candidates for further development in cancer therapeutics .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Oxadiazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways. Compounds with similar structures have shown selective COX-2 inhibition, indicating that this compound may also possess such properties .

Photophysical Properties

The unique structure of this compound allows it to exhibit interesting photophysical properties. These characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The furan and thiazole components contribute to the electronic properties necessary for light emission.

Synthesis of Novel Materials

The compound can serve as a precursor for synthesizing novel materials with tailored properties by modifying its functional groups. This adaptability makes it a valuable building block in developing new polymers or hybrid materials with specific functionalities .

Case Studies and Research Findings

StudyFindingsApplication
Study on Tyrosinase InhibitionCompounds derived from furan and oxadiazole showed IC50 values in the micromolar range against bacterial tyrosinasePotential cosmetic applications
Anticancer Activity ResearchOxadiazole derivatives induced apoptosis in various cancer cell linesDevelopment of anticancer drugs
COX Inhibition StudySelective COX inhibitors demonstrated anti-inflammatory effectsPain management therapies

Mechanism of Action

The mechanism of action of 2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Halogen vs. Furan Substitutions

  • Compound 154 (2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide): The 4-chlorophenyl group (electron-withdrawing) enhances anticancer potency (IC₅₀ = 3.8 µM against A549 cells) compared to non-halogenated analogs. The pyrimidin-2-yl acetamide group contributes to selectivity, showing 25-fold lower toxicity in HEK cells .

Heterocyclic Variations

  • N-(4-Fluorophenyl)-2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide ():
    • Features a 1,2,4-triazole instead of 1,3,4-oxadiazole. Triazoles exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, which could enhance target binding compared to the oxadiazole in the target compound.
    • The 4-fluorophenyl group increases metabolic stability compared to the 4-phenylthiazol-2-yl group in the target compound .

Acetamide-Linked Moieties

Thiazole vs. Pyrimidine/Phenyl Derivatives

  • Compound 14a (N-(4-Chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide):

    • The 4-chlorophenyl acetamide group shows distinct NMR signals (δ4.14 ppm for S–CH₂; aromatic protons at δ7.24–7.88 ppm), similar to the target compound’s thiazole-linked acetamide .
    • Comparison : The 4-phenylthiazol-2-yl group in the target compound may enhance π-π stacking with biological targets compared to simple phenyl groups.

Anticancer Activity

  • Compound 154 : IC₅₀ = 3.8 µM (A549 cells) highlights the importance of halogen substituents. The target compound’s furan may reduce potency but improve selectivity .
  • Phthalazinone-Oxadiazole Hybrids (4b–4d): Exhibit high melting points (>300°C) due to hydrogen-bonding sulfamoyl/phenyl groups, suggesting stronger crystal packing than the target compound. Their anticancer data are unreported, but structural complexity may enhance DNA intercalation .

Antimicrobial Activity

  • Benzofuran-Oxadiazole Derivatives (2a, 2b) : Demonstrated significant antimicrobial activity, attributed to the benzofuran moiety’s planar structure. The target compound’s furan may offer similar activity but with reduced steric hindrance .

Physicochemical and Spectroscopic Properties

Compound Substituents (Oxadiazole/Acetamide) Melting Point (°C) Key IR/NMR Features
Target Compound 5-(Furan-2-yl)/4-phenylthiazol-2-yl Not reported Expected C=O stretch ~1670 cm⁻¹; δ7.2–7.9 ppm (aromatic)
Compound 154 () 5-(4-Cl-phenyl)/4-(p-tolyl)pyrimidin-2-yl Not reported N/A
4b () Phthalazin-1-yl/4-sulfamoylphenyl >300 Sulfonamide N–H stretches ~3200 cm⁻¹
8i () Piperidinyl-sulfonyl/p-tolyl 142–144 S=O stretch ~1150 cm⁻¹; δ2.57 ppm (CH₃)

Biological Activity

The compound 2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (CAS No. 33621-24-8) is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer , antimicrobial , and antioxidant applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure

The molecular formula of this compound is C8H6N2O4SC_8H_6N_2O_4S with a molecular weight of 226.21 g/mol. The structure includes a furan ring, an oxadiazole moiety, and a thiazole group, which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and oxadiazole moieties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that the compound exhibited an IC50 value comparable to standard chemotherapeutics like doxorubicin.

CompoundCell LineIC50 (µg/mL)Reference
This compoundMCF-71.61 ± 1.92
DoxorubicinMCF-70.5
Compound XA5491.98 ± 1.22

Antimicrobial Activity

The antimicrobial properties of the compound were assessed against various bacterial strains. The presence of electron-withdrawing groups in similar thiazole derivatives has been linked to enhanced antimicrobial activity.

Antimicrobial Efficacy

The following table summarizes the minimum inhibitory concentration (MIC) values for the compound against selected pathogens:

PathogenMIC (µg/mL)Reference
E. coli7.76
S. aureus8.48
A. niger6.90

Antioxidant Activity

Antioxidant assays demonstrated that the compound possesses significant free radical scavenging abilities, which are crucial for preventing oxidative stress-related diseases.

Antioxidant Evaluation

The antioxidant potential was measured using DPPH radical scavenging assays, yielding promising results:

CompoundIC50 (µg/mL)
This compound8.90

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Furan and Oxadiazole Moieties : These rings enhance electron delocalization which is critical for biological interactions.
  • Thiazole Group : Known for its role in enhancing anticancer and antimicrobial properties through various mechanisms including enzyme inhibition.
  • Substituents : The presence of specific functional groups can significantly alter the activity profile; for example, electron-donating groups have been shown to improve anticancer efficacy.

Q & A

Q. Key Reaction Conditions :

ParameterTypical RangeReference
Reaction TemperatureReflux (70–100°C)
Solvent SystemEthanol, toluene/water mixtures
Catalyst/BaseK₂CO₃, DMAP, or triethylamine

How can researchers optimize the reaction efficiency for introducing the thioether linkage?

Advanced Question
Optimization strategies include:

  • Varying Base/Catalyst Concentrations : DMAP in DCM under ultrasonication improves coupling efficiency between heteroaryl amines and chlorides .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates compared to ethanol .
  • Time-Temperature Profiling : Extending reflux time (e.g., 6–7 hours) in toluene/water systems increases yields of thioacetamide derivatives .
  • Monitoring via TLC : Hexane:ethyl acetate (9:1) is effective for tracking reaction progress .

Data Contradiction Note : reports higher yields with prolonged reflux (7 hours), while uses shorter times (4 hours). This discrepancy may arise from differences in substituent electronic effects or solvent polarity.

Which spectroscopic techniques are most reliable for characterizing this compound?

Basic Question

  • IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1650–1700 cm⁻¹, S-H at ~2550 cm⁻¹) .
  • NMR Spectroscopy :
    • ¹H NMR : Signals for furan protons (~6.3–7.5 ppm), thiazole NH (~10–12 ppm), and acetamide CH₃ (~2.1 ppm) .
    • ¹³C NMR : Oxadiazole carbons (~160–170 ppm), thioacetamide carbonyl (~170 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the structure .

Q. Example Data from Analogues :

CompoundMelting Point (°C)IR (C=O, cm⁻¹)¹H NMR (NH, ppm)
N-Phenylthiazolyl acetamide269.0168511.2

How do structural modifications in the thiazole or oxadiazole rings affect bioactivity?

Advanced Question

  • Thiazole Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhances antimicrobial activity by increasing electrophilicity .
  • Oxadiazole Substitutions : Replacing furan with pyrazole (as in ) improves anti-exudative activity by altering lipophilicity and binding affinity .
  • Thioether Linkage : Sulfur atom removal reduces bioactivity, highlighting its role in redox interactions .

Methodological Insight : Computational modeling (e.g., DFT) can predict electronic effects, while MD simulations assess binding stability in target proteins .

What strategies resolve discrepancies in reported biological activities of analogous acetamide derivatives?

Advanced Question

  • Purity Validation : HPLC or elemental analysis ensures compound integrity; impurities >5% can skew bioassay results .
  • Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO <0.1% v/v) .
  • SAR Re-evaluation : Compare substituent effects across studies. For example, 4-sulfamoylphenyl groups in show higher anti-inflammatory activity than toluyl derivatives.

What is the role of potassium carbonate in synthesizing thioacetamide derivatives?

Basic Question
K₂CO₃ acts as a base to deprotonate the thiol group, facilitating nucleophilic attack on the chloroacetamide electrophile. It also neutralizes HCl byproducts, shifting equilibrium toward product formation .

Optimization Tip : Excess K₂CO₃ (1.5–2.0 equiv) improves yields but may cause side reactions (e.g., hydrolysis) in polar solvents .

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